Methyl 2-methylidene-3-oxobutanoate
Overview
Description
Methyl 2-methylidene-3-oxobutanoate is an organic compound with the molecular formula C6H8O3. It is a derivative of butanoic acid and features a methylidene group attached to the second carbon and a keto group on the third carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylidene-3-oxobutanoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The enolate ion is typically generated from a precursor such as ethyl acetoacetate or malonic ester, which is then treated with a base like sodium ethoxide in ethanol to form the enolate ion .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylidene-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the methylidene group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-methylidene-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-methylidene-3-oxobutanoate involves its reactivity as an electrophile and nucleophile. The keto group can participate in nucleophilic addition reactions, while the methylidene group can undergo electrophilic addition. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states, allowing for efficient transformation into various products .
Comparison with Similar Compounds
Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a methylidene group.
Malonic ester: Contains two ester groups and is used in similar alkylation reactions.
Methyl 3-oxobutanoate: Lacks the methylidene group but shares the keto and ester functionalities
Uniqueness: Methyl 2-methylidene-3-oxobutanoate is unique due to the presence of the methylidene group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
methyl 2-methylidene-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(5(2)7)6(8)9-3/h1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSYSSUGQXWWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510556 | |
Record name | Methyl 2-methylidene-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4188-88-9 | |
Record name | Methyl 2-methylidene-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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